cudraflavone B

Descripción general

Descripción

Cudraflavone B is a prenylated flavone isolated from C. tricuspidata . It has shown anti-proliferative activity, mouse brain monoamine oxidase (MAO) inhibitory effects, apoptotic actions in human gastric carcinoma cells and mouse melanoma cells, and hepatoprotective activity .

Synthesis Analysis

Cudraflavone B has been reported to potentially kill a variety of tumor cells . It has been applied to anti-aging in clinical due to its distinct antioxidant activity . It was first extracted and purified from Cephalotaxus fortune .Molecular Structure Analysis

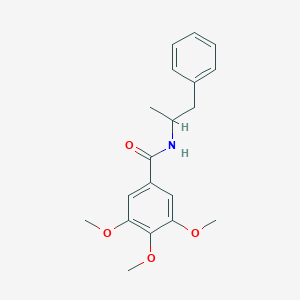

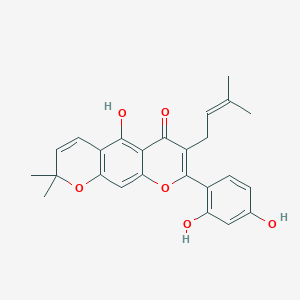

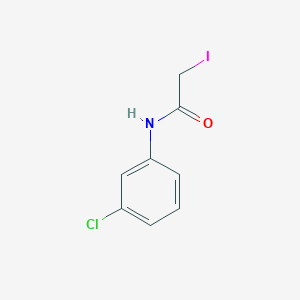

The molecular formula of cudraflavone B is C25H24O6 . Its average mass is 420.454 Da and its monoisotopic mass is 420.157288 Da .Chemical Reactions Analysis

Cudraflavone B selectively inhibited cell viability and induced cell apoptosis by activating the endoplasmic reticulum stress (ER stress) related pathway, as well as harnessing the autophagy-related PI3K/mTOR/LC3B signaling pathway .Physical And Chemical Properties Analysis

Cudraflavone B has a molecular formula of C25H24O6 . Its average mass is 420.454 Da and its monoisotopic mass is 420.157288 Da .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Cudraflavone B, a prenylated flavonoid, exhibits significant anti-inflammatory effects. It inhibits tumor necrosis factor α (TNFα) gene expression and secretion by blocking nuclear factor κB (NF-κB) translocation in macrophages. This action results in cyclooxygenase 2 (COX-2) gene expression inhibition, suggesting potential for development as a nonsteroidal anti-inflammatory drug (Hošek et al., 2011).

Anticancer Effects

Cudraflavone B has shown promise in inhibiting the proliferation of oral squamous cell carcinoma cells. It induces apoptosis through the mitochondrial apoptotic pathway and affects key proteins like p53, p21, and p27. Its effects are related to the activation of MAPK, NF-κB, and SIRT1 pathways, highlighting its potential as a candidate for treating oral cancer (Lee et al., 2013).

Neuroprotective Effects

Cudraflavone B exhibits neuroprotective properties against glutamate-induced neurotoxicity in mouse hippocampal HT22 cells. It induces the expression of heme oxygenase (HO)-1 and enhances nuclear accumulation of nuclear factor-E2-related factor 2 (Nrf2), which suggests its potential application in treating neurodegenerative diseases (Lee et al., 2014).

Cell Cycle Regulation and Antiproliferative Actions

Cudraflavone B inhibits cell proliferation and DNA synthesis in rat aortic smooth muscle cells. It affects the cell cycle by regulating proteins like cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors, indicating its potential in cardiovascular disease management (Kim et al., 2009).

Mecanismo De Acción

Cudraflavone B showed neuroprotective effects and reactive oxygen species (ROS) inhibition against glutamate-induced neurotoxicity by inducing the expression of HO-1 in mouse hippocampal HT22 cells . Furthermore, cudraflavone B caused the nuclear accumulation of nuclear factor-E2-related factor 2 (Nrf2) and increased the promoter activity of antioxidant response elements (ARE) in mouse hippocampal HT22 cells .

Safety and Hazards

According to the Material Safety Data Sheet, precautions for safe handling of cudraflavone B include washing thoroughly after handling, removing contaminated clothing and washing before reuse, avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, keeping away from sources of ignition, and avoiding prolonged or repeated exposure .

Direcciones Futuras

Cudraflavone B has been reported to potentially kill a variety of tumor cells . It might be an attractive drug for the treatment of GBM . Furthermore, it showed neuroprotective effects and ROS inhibition against glutamate-induced neurotoxicity . These findings suggest the potential application of naturally occurring cudraflavone B as a therapeutic agent for neurodegenerative diseases .

Propiedades

IUPAC Name |

8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWCDUHPYMOFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=CC3=C(C=CC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cudraflavone B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)